![molecular formula C4H6F3NS B1422640 4,4,4-Trifluorobutanethioamide CAS No. 1184850-75-6](/img/structure/B1422640.png)
4,4,4-Trifluorobutanethioamide
Overview
Description
4,4,4-Trifluorobutanethioamide is a chemical compound with the molecular formula of C4H6F3NS . It has a molecular weight of 157.16 . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 4,4,4-Trifluorobutanethioamide is 1S/C4H6F3NS/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9) and the InChI key is QSVASTDIGBZAPA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4,4,4-Trifluorobutanethioamide is a powder that is stored at 4 degrees Celsius .Scientific Research Applications
1. Asymmetric Synthesis
4,4,4-Trifluorobutanethioamide is utilized in the asymmetric synthesis of amino acids. An example is the synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid through a DBU-catalyzed asymmetric 1,3-proton shift transfer reaction (Soloshonok et al., 2006).
2. Catalysis in Alkylation
Trifluorobutanethioamide derivatives are used in catalytic processes. For instance, triflic acid, in combination with trifluoroethanol, is used in the alkylation of isobutane and butene, showing high selectivity and efficiency (Ren et al., 2012).
3. Chemical Synthesis and Evaluation
In chemical synthesis, libraries of compounds like 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides are synthesized starting from trifluorobutanethioamide derivatives, showing the versatility of these compounds in generating diverse chemical libraries (Donohue et al., 2002).
4. Synthesis and Applications in Organic Chemistry
Triflamides, including derivatives of trifluorobutanethioamide, are significant in various organic reactions due to their chemical properties like high NH-acidity and electron-withdrawing nature. They are used in reactions like cycloaddition, Friedel–Crafts reactions, and more (Moskalik & Astakhova, 2022).
5. Use in Photopolymerization Monitoring
Derivatives of trifluorobutanethioamide, such as 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, are used as fluorescent probes in monitoring photopolymerization processes, demonstrating their utility in real-time monitoring of chemical processes (Ortyl et al., 2014).
6. Structural Studies and Hydrogenation
Trifluorobutanethioamide derivatives are subjects of structural chemistry studies. For example, the hydrogenation of specific derivatives and their analysis via X-ray diffraction provides insight into their molecular structures (Glaser et al., 1994).
Safety and Hazards
properties
IUPAC Name |
4,4,4-trifluorobutanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NS/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVASTDIGBZAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluorobutanethioamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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